molecular formula C8H14N4O B015575 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide CAS No. 139756-02-8

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B015575
CAS No.: 139756-02-8
M. Wt: 182.22 g/mol
InChI Key: PZMXDLWWQHYXGY-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is an organic compound with the molecular formula C8H14N4O. It is a key intermediate in the synthesis of sildenafil, a well-known pharmaceutical used to treat erectile dysfunction . This compound is characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms.

Scientific Research Applications

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is a key intermediate in the synthesis of sildenafil, which is used to treat erectile dysfunction.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

  • 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide
  • 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide hydrochloride

Comparison: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which makes it a crucial intermediate in the synthesis of sildenafil. Similar compounds may have different substitution patterns or additional functional groups, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

4-amino-2-methyl-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)12(2)11-5/h3-4,9H2,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMXDLWWQHYXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391592
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139756-02-8
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139756-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred suspension of 1-methyl4-nitro-3-n-propylpyrazole-5-carboxamide (EP-A-0463756; 237.7 g, 1.12 mol) and 5% palladium on charcoal (47.5 g) in ethyl acetate (2.02 l) was hydrogenated at 344.7 kPa (50 psi) and 50° C. for 4 hours, when the uptake of hydrogen was complete. The cool reaction mixture was filtered, then the filter pad washed with ethyl acetate, the combined filtrate and washings thus furnishing an ethyl acetate solution of the title compound (EP-A-0463756) which was of sufficient purity to use directly in the next stage of the reaction sequence (see Preparation 4).
Quantity
237.7 g
Type
reactant
Reaction Step One
[Compound]
Name
A-0463756
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
catalyst
Reaction Step One
Quantity
2.02 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
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Reactant of Route 6
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Customer
Q & A

Q1: What is the role of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the synthesis described in the research paper?

A1: this compound serves as a key building block in the synthesis of pyrazolo[4,3-d]pyrimidin-7(4H)-ones. The research demonstrates a one-pot green synthesis method where this compound reacts with various aromatic and heterocyclic aldehydes in the presence of Amberlite IR-120H resin as a catalyst []. This reaction leads to the formation of the desired pyrazolo[4,3-d]pyrimidin-7(4H)-one derivatives.

Q2: Are there any advantages to using Amberlite IR-120H resin as a catalyst in this reaction?

A2: Yes, the research highlights several benefits of using Amberlite IR-120H resin as a catalyst in this synthesis []. Firstly, it promotes a more environmentally friendly approach compared to traditional methods. Secondly, the resin can be easily recovered and reused multiple times without significant loss of catalytic activity, making the process more cost-effective and sustainable. Lastly, the reaction proceeds efficiently under relatively mild conditions using this catalyst.

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